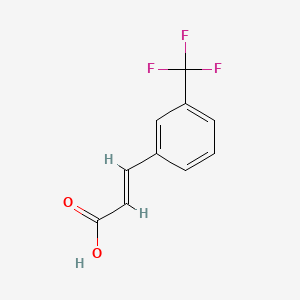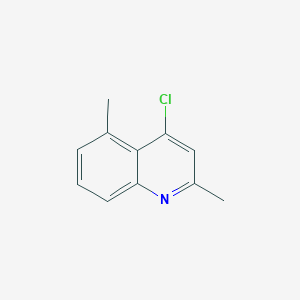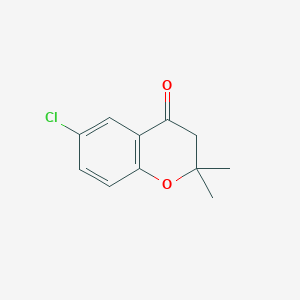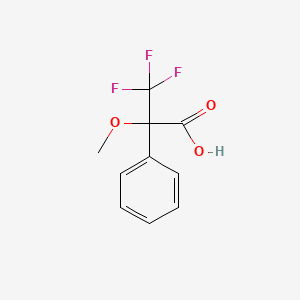![molecular formula C13H11F3N2O B3024422 {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine CAS No. 933705-41-0](/img/structure/B3024422.png)
{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine
Vue d'ensemble
Description
“{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine” is a chemical compound with the CAS Number: 1211488-35-5 . Its IUPAC name is {2- [3- (trifluoromethyl)phenoxy]-3-pyridinyl}methanamine dihydrochloride . The molecular weight of this compound is 341.16 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H11F3N2O.2ClH/c14-13(15,16)10-4-1-5-11(7-10)19-12-9(8-17)3-2-6-18-12;;/h1-7H,8,17H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (341.16) and its IUPAC name ({2- [3- (trifluoromethyl)phenoxy]-3-pyridinyl}methanamine dihydrochloride) . More specific properties like melting point, boiling point, and density were not found in the search results.Mécanisme D'action
The mechanism of action of {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine involves the inhibition of PARP enzyme activity. PARP is involved in the repair of DNA damage by catalyzing the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins. Inhibition of PARP leads to the accumulation of DNA damage and activation of cell death pathways such as apoptosis and necrosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various experimental systems. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, it has been reported to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits significant activity against various cancer cell lines. However, it also has some limitations such as poor solubility in aqueous media and potential toxicity in vivo. Therefore, further studies are needed to optimize its pharmacological properties and evaluate its safety profile.
Orientations Futures
There are several future directions for the research on {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine. One potential direction is to develop more potent and selective PARP inhibitors based on its chemical structure. Another direction is to explore its potential applications in other fields such as agriculture and material science. For example, it has been reported to exhibit herbicidal activity against weeds and potential applications as a building block for functional materials. Overall, the research on this compound has significant potential for the development of novel therapeutic agents and functional materials.
Applications De Recherche Scientifique
{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It acts as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death.
Safety and Hazards
Propriétés
IUPAC Name |
[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)10-4-1-5-11(7-10)19-12-9(8-17)3-2-6-18-12/h1-7H,8,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXZELPJNXBSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)CN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3024340.png)








![2-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B3024358.png)
![2-[2-(Trifluoromethyl)phenyl]morpholine](/img/structure/B3024359.png)

